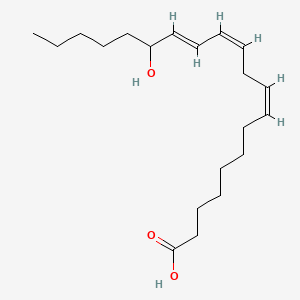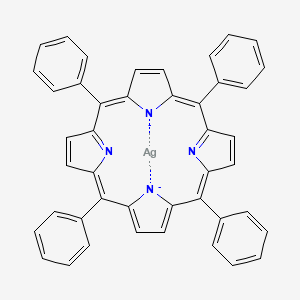
4,4/'-Methylenedianiline--d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Methylenedianiline-d8 (4,4'-MDA-d8) is a stable isotope of 4,4'-methylenedianiline (4,4'-MDA), a widely used organic compound. 4,4'-MDA-d8 is a valuable tool for scientists, as it can be used for a variety of purposes, such as in organic synthesis, as a tracer in biochemical research, and in drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 4,4'-Methylenedianiline-d8 can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final step of deuterium labeling.
Starting Materials
4,4'-Methylenedianiline, Deuterium oxide (D2O), Sodium borohydride (NaBH4), Deuterium gas (D2)
Reaction
Step 1: Dissolve 4,4'-Methylenedianiline in D2O and add NaBH4 as a reducing agent., Step 2: Heat the reaction mixture to reflux for several hours to allow for reduction of the imine group to the corresponding amine., Step 3: Remove excess NaBH4 by filtration and evaporate the solvent to obtain the intermediate compound., Step 4: React the intermediate compound with D2 gas in the presence of a deuterium catalyst to introduce deuterium atoms into the molecule., Step 5: Purify the final product by column chromatography or recrystallization.
Applications De Recherche Scientifique
4,4'-MDA-d8 is a useful tool for scientists in a variety of research fields. It can be used to study the structure and function of proteins in biochemistry, to study enzyme kinetics and metabolic pathways in physiology, and to measure the rates of reactions in organic chemistry. It can also be used in drug development and as a tracer in biomedical research.
Mécanisme D'action
4,4'-MDA-d8 acts as a substrate for enzymes, which catalyze its conversion into other molecules. It is also used as a tracer in biochemical research, as it can be used to measure the rate of reactions in a variety of biochemical pathways.
Effets Biochimiques Et Physiologiques
4,4'-MDA-d8 can have both positive and negative effects on the body. In small doses, it can be used to study enzyme kinetics and metabolic pathways in physiology. It can also be used to measure the rates of reactions in organic chemistry. In large doses, however, it can be toxic and can cause adverse effects such as skin irritation and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-MDA-d8 has several advantages for lab experiments. It is a stable compound, so it can be stored for long periods of time without degrading. It is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, it can be toxic in high doses, so it is important to use caution when handling it.
Orientations Futures
There are several potential future directions for 4,4'-MDA-d8. It could be used in drug development, as it can be used to study the structure and function of proteins and enzymes. It could also be used to measure the rates of reactions in organic chemistry, and as a tracer in biomedical research. Additionally, it could be used to study metabolic pathways and enzyme kinetics in physiology. Finally, it could be used to study the effects of environmental toxins on the body.
Propriétés
Numéro CAS |
1219795-26-2 |
|---|---|
Nom du produit |
4,4/'-Methylenedianiline--d8 |
Formule moléculaire |
C13H6D8N2 |
Poids moléculaire |
206.3129542 |
Synonymes |
4,4/'-Methylenedianiline--d8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)
